1-Propene, 3-propoxy-

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-Propene, 3-propoxy- and its derivatives involves various chemical pathways. For instance, the synthesis and X-ray structural investigation of related compounds have shown the potential for creating cross-linked polymers and understanding the propeller-like conformation crucial for further applications (Lindeman et al., 1993). Another approach involves the oxidative aminocarbonylation of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, offering a pathway to synthesize derivatives through tandem reactions (Gabriele et al., 2006).

Molecular Structure Analysis

Investigations into the molecular structure of 1-Propene, 3-propoxy- derivatives, such as the study of 3-chloro-2-chloromethyl-1-propene, reveal insights into conformer mixtures and bond lengths crucial for understanding the compound's reactivity and interactions (Shen, 1979). Similarly, the molecular structure of propylene itself has been studied to provide a foundational understanding of related compounds (Lide & Christensen, 1961).

Chemical Reactions and Properties

The chemical reactivity of 1-Propene, 3-propoxy- derivatives is highlighted in studies focusing on the reactivity towards electrophiles, offering pathways for functionalization and synthesis of complex molecules (Knockel & Normant, 1984). Additionally, the redox-neutral 1,4-dicarbonfunctionalization of 1,3-butadiene illustrates the compound's potential in creating diverse allylic compounds through innovative catalysis methods (Ding et al., 2022).

Physical Properties Analysis

The study of the synthesis and photophysical properties of 1,3-di(oligothienyl)propane derivatives, related to 1-Propene, 3-propoxy-, reveals insights into electronic interactions and energy transfer mechanisms vital for understanding the physical properties of these compounds (Sato et al., 1997).

Chemical Properties Analysis

Comprehensive quantum chemical and spectroscopic investigations, such as those on (1,2-epoxyethyl)benzene and (1,2-epoxy-2-phenyl)propane, provide a deep understanding of the chemical properties, including bond orbital analysis and electronic properties like HOMO and LUMO energies (Arjunan et al., 2015). Similarly, simulations on the structure, vibrations, and electronic properties of related epoxy compounds offer detailed insights into their reactivity and potential applications (Arjunan et al., 2017).

Wissenschaftliche Forschungsanwendungen

Stability and Selectivity in Propene Epoxidation : Gold/titanium dioxide (Au/TiO2) and Au/TiO2/silicon dioxide (SiO2) catalysts were studied for propene epoxidation using in situ FT-IR spectroscopy. The research found that propene adsorbs weakly on both catalysts, and propene oxide (PO) irreversibly adsorbs, forming bidentate propoxy moieties. The deactivation of TiO2 catalysts was linked to the formation of these propoxy groups on active sites, while on TiO2/SiO2 catalysts, the propoxy groups were limited, enhancing stability (Mul et al., 2001).

Deactivation of Au/TiO2 in Propene Epoxidation : Another study discussed the non-selective route for the conversion of propene via acrylate to carboxylates and carbonates, contributing to catalyst deactivation. Propoxy-groups formed by the reaction of the catalyst surface with PO were identified as deactivating species rather than intermediates for PO production (Ruiz et al., 2009).

Reactivity of 3-Bromo-2-Trimethylsilyl-1-Propene : This study focused on the reactivity of 3-bromo-2-trimethylsilyl-1-propene, which reacts with various electrophiles in the presence of zinc, giving functionalized vinylsilanes. A synthesis pathway for 2-substituted-4-trimethylsilylfurans from this compound and a nitrile was described (Knockel & Normant, 1984).

Epoxidation over TiO2-Supported Au-Cu Alloy Catalysts : The study examined propene oxidation to PO using N2O over TiO2-supported Au and Au–Cu alloy nanoparticles. It found that Au1Cu3/TiO2 with 1.2 wt% exhibited the best performance for epoxidation in terms of conversion rate and selectivity towards PO (Llorca et al., 2008).

Eigenschaften

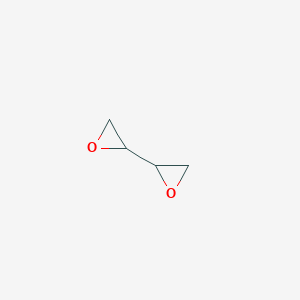

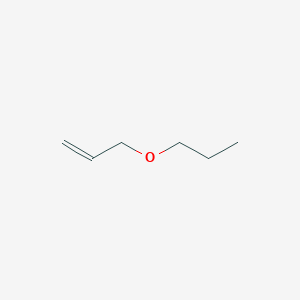

IUPAC Name |

1-prop-2-enoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-5-7-6-4-2/h3H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJHSQQHGRQCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061715 | |

| Record name | 1-Propene, 3-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propene, 3-propoxy- | |

CAS RN |

1471-03-0 | |

| Record name | 3-Propoxy-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1471-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 3-propoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001471030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl allyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 3-propoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, 3-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.